(3-Amino-4-ethoxyphenyl)methanol

Description

Structural Classification and Nomenclature of (3-Amino-4-ethoxyphenyl)methanol

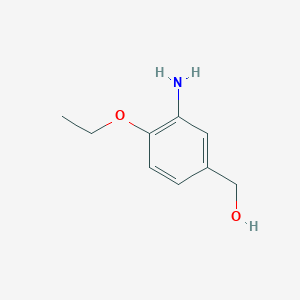

This compound is classified as a substituted benzyl (B1604629) alcohol. The core structure is a benzene (B151609) ring substituted with a hydroxymethyl group (-CH₂OH), defining it as a benzyl alcohol. Further substitutions on the aromatic ring include an amino group (-NH₂) at position 3 and an ethoxy group (-OCH₂CH₃) at position 4. This specific arrangement of functional groups—an amino group ortho to an alkoxy group—also places it within the family of aminophenol ethers.

The systematic IUPAC name for this compound is this compound. The nomenclature prioritizes the benzyl alcohol as the parent structure, with the amino and ethoxy groups named as substituents on the phenyl ring.

A comparative analysis of its predicted properties alongside related compounds highlights the influence of its specific substitution pattern.

Table 1: Structural and Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

|---|---|---|---|

| This compound | C₉H₁₃NO₂ | 167.21 | Amino, Ethoxy, and Methanol (B129727) substituents. |

| (3-Amino-4-methylphenyl)methanol uni.lusigmaaldrich.com | C₈H₁₁NO | 137.18 | Isosteric analogue with a methyl group instead of ethoxy. |

| (3-Amino-4-nitrophenyl)methanol nih.gov | C₇H₈N₂O₃ | 168.15 | An electron-withdrawing nitro group replaces the ethoxy group. |

| 4-Aminophenol (B1666318) wikipedia.org | C₆H₇NO | 109.13 | The parent aminophenol structure without the methanol or ethoxy group. wikipedia.org |

Research Significance of Aminophenol Derivatives and their Alcohol Analogues in Organic Synthesis

Aminophenol derivatives are crucial building blocks in organic chemistry, serving as precursors for a wide array of more complex molecules. wikipedia.org 4-Aminophenol, for instance, is famously the final intermediate in the industrial synthesis of paracetamol. wikipedia.orgpharmacy180.com The amino and hydroxyl groups on the aromatic ring can be selectively functionalized, making them versatile starting materials. The introduction of an alcohol function, as seen in this compound, further expands this synthetic utility.

The presence of three distinct functional groups—primary amine, ether, and primary alcohol—on a single scaffold allows for orthogonal chemical strategies. The amine group can undergo reactions such as diazotization, acylation, or alkylation. The benzyl alcohol moiety can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution. organic-chemistry.orgresearchgate.net This multifunctionality makes compounds like this compound significant as potential intermediates for creating diverse molecular libraries, which is of interest in fields like medicinal chemistry and materials science. nih.govresearchgate.net For example, derivatives of β-amino alcohols have been investigated for their potential biological activities. nih.gov

Historical Context and Evolution of Academic Synthetic Approaches to Related Aromatic Compounds

The synthesis of substituted aromatic compounds has evolved significantly over the past century. Early approaches to aminophenols typically involved a two-step process: nitration of a phenol (B47542) derivative followed by the reduction of the nitro group to an amine. wikipedia.org For instance, 4-aminophenol can be produced from phenol by nitration and subsequent reduction with iron. wikipedia.org An alternative historical route involves the Bamberger rearrangement of phenylhydroxylamine, itself derived from the partial hydrogenation of nitrobenzene. wikipedia.org

The synthesis of benzyl alcohols has also seen considerable development. Classic methods often relied on the reduction of corresponding benzoic acids or aldehydes. However, modern organic synthesis has introduced more direct and selective methods. Recent advancements include the catalytic C–H oxidation of alkylbenzenes, which can selectively introduce a hydroxyl group at the benzylic position. researchgate.netacs.org For example, methods using oxidants like bis(methanesulfonyl) peroxide have been developed for the selective synthesis of benzylic alcohols without over-oxidation to the corresponding ketone. researchgate.netacs.org

Furthermore, the construction of the benzyl alcohol framework can be achieved through carbon-carbon bond-forming reactions. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and rhodium-catalyzed additions of arylboronic acids to aldehydes represent powerful modern techniques for assembling substituted benzyl alcohols from smaller fragments. organic-chemistry.org The synthesis of a specific target like this compound would likely involve a multi-step sequence combining these established and modern strategies, for instance, by starting with a suitably substituted aminophenol and introducing the hydroxymethyl group in a later step.

Compound Index

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (3-Amino-4-methylphenyl)methanol |

| (3-Amino-4-nitrophenyl)methanol |

| 4-Aminophenol |

| Acetanilide |

| Paracetamol (Acetaminophen) |

| Benzyl Alcohol |

| bis(methanesulfonyl) peroxide |

| Phenylhydroxylamine |

Structure

3D Structure

Properties

IUPAC Name |

(3-amino-4-ethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5,11H,2,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVHWHNYQHGFJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Amino 4 Ethoxyphenyl Methanol

Retrosynthetic Analysis of (3-Amino-4-ethoxyphenyl)methanol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. youtube.comyoutube.com For this compound, the primary disconnections are at the carbon-carbon bond of the hydroxymethyl group and the carbon-heteroatom bonds of the amino and ethoxy groups on the aromatic ring.

Two logical retrosynthetic pathways emerge:

Disconnecting the hydroxymethyl group: This approach, through a functional group interconversion (FGI), points to precursors such as (3-amino-4-ethoxyphenyl)carboxylic acid, its corresponding ester, or benzaldehyde. These precursors can then be reduced to form the target alcohol.

Disconnecting the ring substituents: This strategy involves building the aromatic core. This could start from a simpler benzene (B151609) derivative, such as 4-ethoxyaniline or 2-ethoxynitrobenzene, and then introducing the remaining functional groups in a regiocontrolled manner.

These analyses suggest that key challenges lie in the regioselective functionalization of the benzene ring and the selective formation of the hydroxymethyl group without affecting other sensitive functionalities.

Strategic Approaches for Constructing the Functionalized Aromatic Ring System

The arrangement of the amino and ethoxy groups in a 1,2,4-substitution pattern on the benzene ring necessitates careful strategic planning to avoid the formation of unwanted isomers.

A common strategy involves the electrophilic substitution of an activated aromatic ring. Starting with an ethoxy-substituted precursor, the directing effects of the ethoxy group (ortho-, para-directing) must be managed to achieve the desired 3-amino substitution pattern.

A plausible route begins with the nitration of an appropriate ethoxy-benzene derivative. For instance, starting with 4-ethoxyacetanilide, nitration would be directed to the position ortho to the acetamido group and meta to the ethoxy group, yielding 4-ethoxy-3-nitroacetanilide. Subsequent hydrolysis of the amide and reduction of the nitro group would provide the desired 3-amino-4-ethoxy arrangement. An alternative documented approach involves starting with 2,4-dinitrochlorobenzene, which can be converted to 3-amino-4-ethoxyacetanilide in high yield. googleapis.com This multi-step process typically involves:

Reaction with ethanol (B145695) to form 2,4-dinitrophenetole.

Selective reduction of one nitro group.

Protection of the resulting amino group (e.g., via acetylation).

Reduction of the second nitro group.

Hydrolysis of the protecting group.

Table 1: Example Reagents for Regioselective Functionalization

| Precursor | Reaction Step | Reagents | Resulting Intermediate |

|---|---|---|---|

| 2,4-Dinitrochlorobenzene | Etherification | Ethanol, Base | 2,4-Dinitrophenetole |

| 2,4-Dinitrophenetole | Selective Reduction | Sodium Sulfide | 4-Ethoxy-3-nitroaniline |

This table presents a conceptual pathway; specific reagents and conditions may vary.

Directed ortho Metalation (DoM) is a powerful tool for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This technique utilizes a Directed Metalation Group (DMG) that coordinates with an organolithium reagent, directing deprotonation (metalation) to the adjacent ortho position. wikipedia.org The resulting aryllithium species can then react with a wide range of electrophiles. organic-chemistry.org

For the synthesis of this compound, a DoM strategy could be envisioned starting from a precursor like N-protected 2-ethoxyaniline. The protected amino group (e.g., a carbamate) can act as a potent DMG. nih.gov

Protection and Metalation: The amino group of 2-ethoxyaniline is protected with a suitable group, such as a carbamate (B1207046) (e.g., -CONEt₂), which is known to be a strong DMG. nih.gov

Directed Lithiation: Treatment with a strong base like sec-butyllithium (B1581126) at low temperatures would lead to deprotonation at the C3 position, ortho to the carbamate DMG.

Electrophilic Quench: The resulting lithiated intermediate is then quenched with an appropriate electrophile to install the hydroxymethyl group or a precursor. For example, reaction with anhydrous formaldehyde (B43269) (or a synthetic equivalent) would introduce the hydroxymethyl group directly.

Table 2: Key Components in a DoM Strategy

| Component | Function | Examples |

|---|---|---|

| Directed Metalation Group (DMG) | Directs lithiation to the ortho position | -OCONEt₂, -NHBoc, -CONR₂ organic-chemistry.orgnih.gov |

| Organolithium Reagent | Strong base for deprotonation | n-Butyllithium, sec-Butyllithium |

Formation of the Hydroxymethyl Functional Group

The final key step in many synthetic routes is the creation of the hydroxymethyl (-CH₂OH) substituent on the aromatic ring.

A widely used and reliable method for installing a hydroxymethyl group is the reduction of a corresponding carboxylic acid, ester, or aldehyde. Once the 3-amino-4-ethoxy substituted aromatic ring is prepared with one of these carbonyl functionalities at the desired position, a variety of reducing agents can be employed.

Aldehyde Reduction: Aldehydes are readily reduced to primary alcohols using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. jsynthchem.com

Ester and Carboxylic Acid Reduction: Esters and carboxylic acids require stronger reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective but less selective. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are often preferred for their ability to reduce carboxylic acids in the presence of other functional groups like nitro or ester groups.

The choice of reducing agent is critical to ensure that other functional groups, particularly a nitro group if it is being used as a precursor to the amine, are not prematurely reduced.

Table 3: Comparison of Reducing Agents for Carbonyl to Alcohol Transformation

| Precursor Functional Group | Reagent | Selectivity/Conditions |

|---|---|---|

| Aldehyde (-CHO) | Sodium Borohydride (NaBH₄) | Mild, selective for aldehydes/ketones |

| Ester (-COOR) | Lithium Aluminum Hydride (LiAlH₄) | Powerful, non-selective, requires anhydrous conditions |

| Carboxylic Acid (-COOH) | Borane (BH₃·THF) | Selective for carboxylic acids over many other groups |

An alternative two-step approach involves first introducing a formyl group (-CHO) onto the aromatic ring, followed by its reduction. wikipedia.org A formylation reaction functionalizes a compound with a formyl group. wikipedia.org

Formylation: Several named reactions can achieve aromatic formylation. The Vilsmeier-Haack reaction (using DMF and POCl₃) or the Duff reaction (using hexamethylenetetramine) are common methods, although their regioselectivity depends heavily on the directing influence of the existing substituents (the ethoxy and protected amino groups).

Reduction: The resulting aldehyde is then reduced to the hydroxymethyl group as described previously.

An efficient synthetic approach combines the formylation and reduction steps. A "telescoped" process using a Bouveault formylation followed by an in-situ hydride reduction has been optimized for introducing a hydroxymethyl group onto an aryl moiety, offering a streamlined path from an organometallic intermediate to the final alcohol. nih.gov

Selective Introduction and Transformation of the Amino Group

The strategic placement of the amino group on the aromatic ring is a critical step in the synthesis of this compound. Modern synthetic methods offer a range of options to achieve this transformation with high selectivity and yield.

A common and effective method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group precursor. In the context of synthesizing this compound, a suitable starting material is (4-ethoxy-3-nitrophenyl)methanol. The nitro group in this precursor can be selectively reduced to an amino group using various catalytic systems.

Key to this transformation is the choice of catalyst and reaction conditions, which can influence the efficiency and selectivity of the reduction. Commonly employed catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reduction is typically carried out under a hydrogen atmosphere or by using transfer hydrogenation reagents like hydrazine (B178648) or ammonium (B1175870) formate.

| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

| Pd/C | H₂ | Ethanol | 25-50 | 1-5 | >95 |

| Pt/C | H₂ | Methanol (B129727) | 25 | 1 | High |

| Raney Ni | H₂ | Ethanol/Water | 50-100 | 50-100 | High |

| Fe/HCl | - | Water/Ethanol | 80-100 | - | ~90 |

| SnCl₂/HCl | - | Ethanol | 70-80 | - | High |

These methods are generally high-yielding and tolerant of other functional groups present in the molecule, such as the hydroxyl and ether moieties in the case of this compound.

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction allows for the direct amination of aryl halides or triflates, providing an alternative route to substituted anilines. wikipedia.orgnih.govacs.org In the synthesis of this compound, this methodology could be applied by coupling an appropriate ammonia (B1221849) equivalent with a precursor such as (3-halo-4-ethoxyphenyl)methanol. organic-chemistry.org

The success of the Buchwald-Hartwig amination hinges on the selection of the palladium catalyst and, crucially, the phosphine (B1218219) ligand. wikipedia.org Different generations of ligands have been developed to improve catalyst activity, stability, and substrate scope. wikipedia.org

| Ligand Generation | Common Ligands | Key Features |

| First Generation | P(o-tolyl)₃ | Effective for coupling secondary amines with aryl iodides. |

| Second Generation | BINAP, DPPF | Broader scope, including primary amines. wikipedia.org |

| Third Generation (Bulky Monophosphines) | XPhos, SPhos, RuPhos | High reactivity, allowing for the coupling of aryl chlorides and a wider range of amines. |

While the Buchwald-Hartwig amination is a powerful tool, other C-N coupling reactions, such as copper-catalyzed Ullmann-type couplings, can also be employed. nih.gov These methods often require harsher reaction conditions but can be effective for specific substrates where palladium-based systems may be less suitable. nih.gov

Etherification Strategies for the Ethoxy Moiety

The introduction of the ethoxy group is another key step in the synthesis of this compound. Several classic and modern etherification strategies can be utilized.

The Williamson ether synthesis is a long-established and reliable method for forming ethers. masterorganicchemistry.combyjus.com This reaction involves the SN2 displacement of a halide or other suitable leaving group by an alkoxide. masterorganicchemistry.combyjus.com In the synthesis of this compound, this could involve the reaction of a 3-amino-4-hydroxyphenyl)methanol derivative with an ethylating agent like ethyl iodide or diethyl sulfate.

The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

| Base | Ethylating Agent | Solvent | Temperature (°C) |

| NaOH | Ethyl iodide | Ethanol | 50-80 |

| K₂CO₃ | Diethyl sulfate | Acetone | Reflux |

| NaH | Ethyl bromide | THF | 0-25 |

A significant consideration in this approach is the potential for competing N-alkylation of the amino group. Protecting the amino group prior to etherification is often a necessary strategy to ensure selective O-alkylation.

More recently, palladium-catalyzed cross-coupling reactions have been developed for the formation of carbon-oxygen (C-O) bonds, offering a modern alternative to the Williamson ether synthesis. nih.govacs.orgacs.org These methods allow for the coupling of aryl halides or triflates with alcohols. acs.org For the synthesis of this compound, this would involve coupling a (3-amino-4-halophenyl)methanol precursor with ethanol in the presence of a palladium catalyst and a suitable ligand.

The main challenge in palladium-catalyzed C-O coupling with primary alcohols is the competing β-hydride elimination from the intermediate palladium alkoxide complex. acs.org The development of sterically hindered and electron-rich phosphine ligands has been crucial in overcoming this limitation and promoting the desired reductive elimination to form the ether product. acs.org

| Catalyst System | Aryl Halide | Alcohol | Base |

| Pd(OAc)₂ / Bulky Phosphine Ligand | Aryl Bromide/Chloride | Ethanol | Strong Base (e.g., NaOt-Bu) |

| Pd₂ (dba)₃ / Josiphos Ligand | Aryl Bromide | Ethanol | K₃PO₄ |

These methods often proceed under milder conditions than the Williamson ether synthesis and can exhibit greater functional group tolerance. acs.orgacs.org

Enantioselective Synthesis of Chiral this compound Analogues

The development of enantioselective methods to produce chiral analogues of this compound is of significant interest, particularly for applications in pharmaceuticals and materials science. While this compound itself is achiral, the introduction of a stereocenter, for instance at the benzylic carbon, would necessitate enantioselective synthetic strategies.

One approach involves the asymmetric reduction of a corresponding ketone precursor, (3-amino-4-ethoxyphenyl)(R)ketone, using chiral reducing agents or catalysts. Another strategy could be the use of chiral catalysts in C-C bond-forming reactions to construct the chiral benzylic alcohol moiety.

Recent advancements in catalysis have provided powerful tools for enantioselective synthesis. For example, chiral thiourea-catalyzed reactions have been shown to be effective in creating chiral molecules. nih.gov While not directly applied to this compound in the cited literature, the principles of such catalytic systems could be adapted for the enantioselective synthesis of its chiral analogues. The development of such methods would be a valuable contribution to the field of asymmetric synthesis.

Asymmetric Hydrogenation of Precursors

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones, imines, and olefins to produce chiral alcohols, amines, and alkanes. This method is highly efficient for creating one or two chiral centers. google.com The process typically involves a prochiral precursor to this compound, such as 1-(3-amino-4-ethoxyphenyl)ethan-1-one, which is then hydrogenated using a chiral catalyst.

The catalysts are often complexes of transition metals like rhodium, ruthenium, or iridium, coordinated with chiral ligands. google.com For instance, rhodium complexes with chiral diphosphine ligands, such as TangPhos, have demonstrated high activity and enantioselectivity in the hydrogenation of α-amino carbonyl compounds under mild conditions. google.com The development of highly efficient Rh-catalyzed asymmetric hydrogenation using axially chiral biaryl diphosphine ligands (BridgePhos) has also been reported for producing chiral succinimides with excellent yields and stereoselectivities. nih.gov While direct examples for the specific precursor to this compound are not prevalent in readily available literature, the principles established for similar α-amino ketones are directly applicable.

Table 1: Exemplary Catalyst Systems for Asymmetric Hydrogenation of Amino Carbonyl Compounds

| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| [Rh(NBD)(Tangphos)]SbF₆ | α-Phthalimide Ketones | >99 | 95-99 | google.com |

| BridgePhos-Rh | 3-Amino-4-alkyl/aryl disubstituted maleimides | up to 99 | up to 99 | nih.gov |

| Diphosphine–rhodium(I) | α-Acetamidocinnamic acid | - | up to 72 | rsc.org |

This table presents data for analogous reactions to illustrate the potential efficacy of asymmetric hydrogenation for precursors of this compound.

Chiral Auxiliary or Catalyst-Mediated Approaches

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to guide the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recycled. sigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis.

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule. For example, a precursor like 3-amino-4-ethoxybenzoic acid could be coupled with a chiral auxiliary, such as a pseudoephedrine or an oxazolidinone derivative. sigmaaldrich.comnih.gov The resulting amide would then undergo a diastereoselective reduction of the carboxylic acid group to the alcohol, directed by the chiral auxiliary. Finally, cleavage of the auxiliary would yield the enantiomerically enriched this compound. Pseudoephedrine, for instance, is a versatile chiral auxiliary known for its high stereocontrol in alkylation and reduction reactions. nih.govprinceton.edu Similarly, camphorsultam has proven to be a superior chiral auxiliary in achieving high asymmetric induction in various reactions, including Claisen rearrangements and Michael additions. wikipedia.org

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Features | Reference |

| Pseudoephedrine | Asymmetric alkylations, reductions | High diastereoselectivity, crystalline derivatives | nih.govprinceton.edu |

| Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | Commercially available, well-studied | wikipedia.org |

| Camphorsultam | Michael additions, Claisen rearrangements | Superior asymmetric induction | wikipedia.org |

| (S)-(-)-1-Phenylethylamine | Resolution of racemates | Commercially available | sigmaaldrich.com |

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net This is achieved by following a set of twelve principles, including waste prevention, use of safer solvents, and designing for energy efficiency. nih.gov

Solvent-Free Reactions and Aqueous Media Syntheses

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. nih.gov Solvent-free reactions, often conducted through mechanochemistry (grinding), can lead to higher efficiency, shorter reaction times, and simpler work-up procedures. researchgate.net For instance, the synthesis of 3-amino-2,4-dicarbonitrile-5-methylbiphenyls has been achieved in excellent yields within minutes using a solvent-free, grindstone method. researchgate.net

Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. nih.gov The synthesis of β-amino alcohols, which share a structural motif with the target compound, has been successfully demonstrated in water. nih.gov The ring-opening of epoxides with amines, a common route to β-amino alcohols, can be catalyzed by environmentally benign catalysts in aqueous or mild conditions. nih.gov While a specific protocol for this compound in aqueous media is not detailed, these related syntheses highlight the feasibility of this approach.

Use of Recyclable Catalytic Systems

The use of catalysts is a fundamental principle of green chemistry as they are used in small amounts and can carry out a single reaction many times. nih.gov The development of recyclable catalytic systems further enhances the sustainability of chemical processes. researchgate.net

In the context of synthesizing this compound, a key step often involves the reduction of a nitro group in a precursor like 3-nitro-4-ethoxybenzaldehyde or a related acetanilide. Research has shown that modified skeletal Ni catalysts are highly effective for the liquid-phase selective hydrogenation of 3-nitro-4-methoxy-acetanilide (a closely related compound) to 3-amino-4-methoxy-acetanilide. researchgate.net This catalyst demonstrated excellent activity and stability, being reused for 44 cycles without significant loss of performance. researchgate.net Similarly, bimetallic CuₓNiᵧ nanoparticles have shown high catalytic activity for the hydrogenation of 3-nitro-4-methoxy-acetylaniline. rsc.org Such recyclable heterogeneous catalysts are crucial for developing sustainable industrial processes by minimizing waste and catalyst cost. lidsen.com

Table 3: Performance of a Recyclable Skeletal Ni Catalyst in the Hydrogenation of 3-nitro-4-methoxy-acetanilide

| Parameter | Condition / Result |

| Substrate | 3-nitro-4-methoxy-acetanilide (NMA) |

| Product | 3-amino-4-methoxy-acetanilide (AMA) |

| Solvent | Methanol |

| Temperature | 60°C |

| Pressure | 1.0 MPa |

| Conversion of NMA | 100% in 40 minutes |

| Selectivity to AMA | 99.9% |

| Catalyst Reusability | Exhibited excellent activity and stability for 44 cycles |

Data from a study on a closely related compound, demonstrating the potential for recyclable catalyst use in the synthesis of this compound precursors. researchgate.net

Chemical Reactivity and Derivatization of 3 Amino 4 Ethoxyphenyl Methanol

Functional Group Transformations of the Amino Moiety

The primary amino group is a versatile handle for a wide range of chemical modifications, allowing for the synthesis of a diverse array of derivatives.

Acylation, Sulfonylation, and Alkylation Reactions for Derivative Formation

The nucleophilic primary amino group of (3-Amino-4-ethoxyphenyl)methanol readily reacts with various electrophilic reagents to form stable amide, sulfonamide, and alkylamine derivatives.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding N-acyl derivatives. For instance, treatment with acetyl chloride would produce N-(4-ethoxy-3-(hydroxymethyl)phenyl)acetamide. These reactions are typically high-yielding and proceed under mild conditions. The acylation of secondary amines of similar structures, such as tetrahydro-β-carbolines, can sometimes be challenging and may require potent coupling reagents. researchgate.net

Sulfonylation: Similarly, sulfonylation is achieved by reacting the amino group with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in a basic medium. This reaction leads to the formation of stable sulfonamides, which are important functional groups in medicinal chemistry.

Alkylation: N-alkylation of the amino group can be accomplished using alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products (quaternary ammonium (B1175870) salts). A more controlled method for introducing alkyl groups is through reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. Alternatively, N-alkylation of amines with alcohols can be achieved using manganese pincer complexes as catalysts. nih.gov This method involves a domino process where the alcohol is first oxidized to an aldehyde, which then undergoes reductive amination with the amine. nih.gov

| Reaction Type | Reagent Example | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-Aryl Amide | Inert solvent, base (e.g., pyridine) |

| Sulfonylation | Tosyl Chloride (TsCl) | N-Aryl Sulfonamide | Aqueous base or pyridine |

| Alkylation | Benzyl (B1604629) Bromide (BnBr) | Secondary/Tertiary Aryl Amine | Base (e.g., K₂CO₃), polar solvent |

Formation of Imines and Schiff Bases with Carbonyl Compounds.nih.govnih.govnih.gov

The reaction between the primary amino group of this compound and carbonyl compounds, such as aldehydes and ketones, results in the formation of imines, commonly known as Schiff bases. libretexts.orgdergipark.org.tr This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.orgyoutube.com The process is reversible, and the position of the equilibrium can be controlled by the amount of water present in the reaction mixture. youtube.com

The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent protonation of the hydroxyl group allows for its elimination as water, forming a C=N double bond. libretexts.org The rate of imine formation is often optimal at a pH of around 5. libretexts.org Schiff bases are versatile intermediates in organic synthesis and are important in various biological contexts. mdpi.com For example, a mixture of (3,4-diaminophenyl) phenyl methanone (B1245722) and 2-hydroxybenzaldehyde in dry dichloromethane (B109758) can be stirred at room temperature to form a Schiff base. mdpi.com

| Carbonyl Compound | Product | Reaction Conditions |

|---|---|---|

| Benzaldehyde | (E)-N-benzylidene-4-ethoxy-3-(hydroxymethyl)aniline | Acid catalyst (e.g., p-TsOH), removal of water |

| Acetone | N-(propan-2-ylidene)-4-ethoxy-3-(hydroxymethyl)aniline | Acid catalyst, reflux |

Cycloaddition and Condensation Reactions Leading to Heterocyclic Systems.nih.govnih.govyoutube.com

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxymethyl group, allows it to participate in various cycloaddition and condensation reactions to form heterocyclic systems.

For example, condensation with dicarbonyl compounds or their equivalents can lead to the formation of various heterocycles. Reaction with a 1,3-dicarbonyl compound could potentially lead to the formation of a benzodiazepine (B76468) derivative.

Furthermore, the amino group can participate in cycloaddition reactions. For instance, a [3+2] cycloaddition reaction between a silyl-protected imine and an N-oxide can form an imidazolidine (B613845) intermediate, which can then be hydrolyzed to a 1,2-diamine. nih.gov While specific examples with this compound are not extensively documented, the reactivity pattern is well-established for substituted anilines.

Diazotization and Subsequent Transformations

Primary aromatic amines can be converted into arenediazonium salts through a process called diazotization. libretexts.org This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). youtube.com The resulting diazonium salt of this compound is a highly versatile intermediate.

The diazonio group (-N₂⁺) is an excellent leaving group and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. libretexts.orgnih.govnumberanalytics.comwikipedia.org These transformations provide a powerful method for introducing a range of substituents onto the aromatic ring that are otherwise difficult to install directly.

Key Transformations of the Diazonium Salt:

Halogenation: Reaction with copper(I) halides (CuCl, CuBr) introduces chlorine or bromine atoms onto the ring (Sandmeyer reaction). libretexts.orgwikipedia.org Iodination can be achieved using potassium iodide (KI). youtube.com

Cyanation: Treatment with copper(I) cyanide (CuCN) yields the corresponding benzonitrile (B105546) derivative. libretexts.org

Hydroxylation: Heating the diazonium salt in aqueous acid or reacting it with copper(I) oxide (Cu₂O) replaces the diazonium group with a hydroxyl group, forming a phenol (B47542). wikipedia.org

Chemical Modifications at the Hydroxymethyl Group

The primary benzylic alcohol functionality of this compound can undergo selective oxidation to produce the corresponding aldehyde or carboxylic acid.

Selective Oxidation Reactions to Aldehydes or Carboxylic Acids

The oxidation of the hydroxymethyl group offers a pathway to valuable carbonyl compounds. The outcome of the oxidation—aldehyde or carboxylic acid—depends on the choice of oxidizing agent and the reaction conditions. chemguide.co.uk

Oxidation to Aldehydes: Selective oxidation to the aldehyde, 3-amino-4-ethoxybenzaldehyde, requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. nih.gov Reagents such as manganese(IV) oxide (MnO₂) are often used for the mild oxidation of benzylic and allylic alcohols. researchgate.net Another common method is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl). nih.gov This method is known for its high chemoselectivity, leaving other sensitive groups like the amine and ethoxy groups intact. nih.gov It has been shown that various substituted aminobenzyl alcohols can be selectively converted to their corresponding aldehydes in good to excellent yields using a CuI/DMAP/TEMPO catalytic system under an oxygen atmosphere. nih.gov

Oxidation to Carboxylic Acids: Stronger oxidizing agents or more vigorous reaction conditions will lead to the formation of 3-amino-4-ethoxybenzoic acid. chemguide.co.uk Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄), or a two-step, one-pot procedure involving TEMPO/NaOCl followed by sodium chlorite (B76162) (NaClO₂). nih.govorganic-chemistry.org This latter method is particularly useful for substrates with sensitive functional groups. nih.gov The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis. nsf.gov

| Product | Oxidizing System | Typical Conditions |

|---|---|---|

| 3-Amino-4-ethoxybenzaldehyde | TEMPO (cat.), NaOCl | Biphasic system (e.g., CH₂Cl₂/H₂O), 0 °C to rt |

| 3-Amino-4-ethoxybenzaldehyde | MnO₂ | Inert solvent (e.g., CH₂Cl₂, CHCl₃), reflux |

| 3-Amino-4-ethoxybenzoic acid | KMnO₄ | Aqueous base, heat |

| 3-Amino-4-ethoxybenzoic acid | TEMPO/NaOCl, then NaClO₂ | One-pot, buffered aqueous solution |

Esterification and Etherification Reactions for Protecting Groups or New Linkages

The hydroxyl and amino groups of this compound are primary sites for esterification and etherification reactions. These transformations are crucial for installing protecting groups to prevent unwanted side reactions during subsequent synthetic steps or for creating new chemical linkages to build larger molecules.

Esterification: The benzylic alcohol functionality can be readily converted to an ester. This reaction is typically acid-catalyzed, following the Fischer esterification mechanism where the alcohol reacts with a carboxylic acid. masterorganicchemistry.com For amino-containing compounds like this compound, protecting the more nucleophilic amino group is often necessary before esterification to avoid the formation of amides. Common methods for the esterification of amino acids, which share functional group similarities, involve reagents like thionyl chloride in an alcohol solvent or trimethylchlorosilane in methanol (B129727). nih.govresearchgate.net These methods can be adapted for the selective esterification of the hydroxyl group.

Etherification: The formation of an ether at the benzylic position introduces a stable linkage. Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. Alternatively, under acidic conditions, reaction with an alcohol can lead to ether formation. Chemoselective etherification of benzylic alcohols in the presence of other hydroxyl groups can be achieved using specific reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in the corresponding alcohol. organic-chemistry.org

Nucleophilic Substitution Reactions at the Benzylic Position

The benzylic hydroxyl group of this compound can be activated and subsequently displaced by a variety of nucleophiles. This allows for the introduction of a wide range of functional groups at this position.

Activation of the hydroxyl group is a key first step, often by protonation under acidic conditions to form a good leaving group (water). Alternatively, conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide enhances its leaving group ability. Once activated, the benzylic carbocation or the carbon bearing the leaving group becomes susceptible to attack by nucleophiles.

Recent research has explored the use of catalysts like methyltrifluoromethanesulfonate (MeOTf) to facilitate the direct nucleophilic substitution of benzylic alcohols with various carbon and nitrogen-based nucleophiles, such as 1,3-dicarbonyl compounds and amides. nih.gov This method offers a mild and efficient pathway for forming new C-C and C-N bonds.

Reactivity and Stability of the Ethoxy Group

The ethoxy group on the aromatic ring is generally stable under many reaction conditions. However, under specific and often harsh conditions, it can be cleaved or transformed.

Cleavage of the Ether Linkage under Specific Conditions

Cleavage of aryl ethers typically requires strong reagents. The most common method involves the use of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group (an SN2 reaction) or the aromatic ring (a more difficult SNAr reaction). Boron tribromide (BBr3) is another powerful reagent for cleaving aryl ethers, often providing higher yields and milder reaction conditions compared to strong acids.

Regioselective Transformations of the Aryl Ether Moiety

While complete cleavage is one possibility, regioselective transformations that modify the aryl ether without breaking the C-O bond are also of interest. For instance, electrophilic aromatic substitution reactions (discussed in more detail in section 3.4) will be directed by the activating and ortho-, para-directing nature of the ethoxy and amino groups. byjus.comvedantu.com Furthermore, specialized methods for the regioselective synthesis of alkyl aryl ethers have been developed, which could potentially be adapted to modify the substitution pattern of the aromatic ring. rsc.orgrsc.org

Aromatic Ring Functionalization and Electrophilic Substitution Patterns in this compound Derivatives

The amino and ethoxy groups are both strong activating groups for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to themselves. byjus.comvedantu.com In this compound, the positions open for substitution are C2, C5, and C6.

The directing effects of the amino and ethoxy groups are synergistic. The amino group at C3 and the ethoxy group at C4 will strongly activate the C5 position for electrophilic attack. The C2 position is ortho to the amino group and meta to the ethoxy group, while the C6 position is ortho to the ethoxy group and meta to the amino group. Therefore, electrophilic substitution is most likely to occur at the C5 position due to the combined activating and directing influence of both groups.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of bromine or chlorine can be achieved using reagents like bromine water or N-chlorosuccinimide. byjus.com

Nitration: Direct nitration with nitric acid can be problematic due to the strong activation of the ring and the potential for oxidation. libretexts.org Often, the amino group is first protected as an amide to moderate its activating effect. libretexts.org

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group onto the ring. byjus.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring. vedantu.comchemistrysteps.com

Palladium-Catalyzed Cross-Coupling Reactions for Advanced this compound Architectures

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules. libretexts.orgnih.gov To utilize this compound in these reactions, it first needs to be functionalized with a suitable leaving group, typically a halide (e.g., I, Br) or a triflate.

Once a halogen is introduced onto the aromatic ring via electrophilic substitution, this derivative can participate in various cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl structure. libretexts.orgyoutube.com

Heck Coupling: This reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene. nih.gov

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst, to form an aryl-alkyne. youtube.com

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl halide with an amine. youtube.com

The choice of ligands for the palladium catalyst is crucial for the success of these reactions, with bulky and electron-rich phosphine (B1218219) ligands often providing the best results. nih.gov These reactions offer a modular approach to constructing a wide array of complex derivatives from this compound.

Advanced Spectroscopic and Structural Elucidation of 3 Amino 4 Ethoxyphenyl Methanol and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (3-Amino-4-ethoxyphenyl)methanol, a combination of one-dimensional and two-dimensional NMR techniques would be essential for unambiguous structural confirmation.

While specific experimental spectra for this compound are not found in the searched literature, its ¹H and ¹³C NMR spectra can be predicted with high accuracy. The chemical shifts are influenced by the electronic effects of the amino (-NH₂), ethoxy (-OCH₂CH₃), and hydroxymethyl (-CH₂OH) substituents on the aromatic ring.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region will display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene (B151609) ring. The ethoxy group will present a quartet and a triplet, while the benzylic alcohol and amine protons will appear as singlets or broad signals, which may exchange with D₂O.

Predicted ¹H NMR Data (Predicted for CDCl₃ solvent)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 (Aromatic) | ~6.85 | d | ~2.0 | 1H |

| H-5 (Aromatic) | ~6.75 | d | ~8.2 | 1H |

| H-6 (Aromatic) | ~6.65 | dd | ~8.2, 2.0 | 1H |

| -CH₂ OH | ~4.55 | s (or d) | - | 2H |

| -CH₂OH | ~2.0-3.0 | br s | - | 1H |

| -OCH₂ CH₃ | ~4.05 | q | 7.0 | 2H |

| -NH₂ | ~3.70 | br s | - | 2H |

| -OCH₂CH₃ | ~1.40 | t | 7.0 | 3H |

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. The electron-donating amino and ethoxy groups will cause upfield shifts (lower ppm) for the carbons they are attached to (C4 and C3, respectively) and other ortho/para positions, while the carbon bearing the hydroxymethyl group (C1) and the hydroxymethyl carbon itself will be found at characteristic chemical shifts.

Predicted ¹³C NMR Data (Predicted for CDCl₃ solvent)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (Ar-CH₂OH) | ~133.5 |

| C2 (Ar-H) | ~114.0 |

| C3 (Ar-NH₂) | ~140.2 |

| C4 (Ar-OEt) | ~148.5 |

| C5 (Ar-H) | ~115.8 |

| C6 (Ar-H) | ~118.0 |

| -CH₂ OH | ~64.8 |

| -OCH₂ CH₃ | ~64.5 |

| -OCH₂CH₃ | ~14.9 |

To confirm the predicted assignments and establish the precise connectivity, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include the coupling between the aromatic protons H-5 and H-6, and the coupling between the ethyl protons of the ethoxy group (-OCH₂****CH₃ ).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each aromatic proton signal to its corresponding carbon signal (H-2 to C-2, H-5 to C-5, H-6 to C-6) and confirm the assignments for the methylene (B1212753) and methyl groups of the ethoxy and hydroxymethyl functions.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure. Expected key correlations would include:

The benzylic protons (-CH₂ OH) to aromatic carbons C-1, C-2, and C-6.

The ethoxy methylene protons (-OCH₂ CH₃) to the aromatic carbon C-4 and the ethoxy methyl carbon.

The aromatic proton H-2 to carbons C-4 and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would show correlations between the benzylic protons (-CH₂OH) and the aromatic proton at the C-2 position, and between the ethoxy methylene protons (-OCH₂CH₃) and the aromatic proton at the C-5 position, confirming the substituent arrangement.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted FT-IR and Raman Vibrational Frequencies

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H (Alcohol) | Stretch, H-bonded | 3400-3200 | Strong, Broad (IR) |

| N-H (Amine) | Symmetric/Asymmetric Stretch | 3450-3250 | Medium, Two Bands (IR) |

| C-H (Aromatic) | Stretch | 3100-3000 | Medium to Weak |

| C-H (Aliphatic) | Stretch | 3000-2850 | Medium |

| C=C (Aromatic) | Ring Stretch | 1620-1580, 1520-1470 | Medium to Strong |

| N-H (Amine) | Scissoring | 1650-1580 | Medium |

| C-O (Alkyl-Aryl Ether) | Asymmetric Stretch | 1270-1230 | Strong (IR) |

| C-O (Primary Alcohol) | Stretch | ~1050 | Strong (IR) |

| C-N (Aryl Amine) | Stretch | 1340-1250 | Strong |

| C-H (Aromatic) | Out-of-plane bend | 900-800 | Strong |

The FT-IR spectrum would be dominated by a broad O-H stretching band from the alcohol group and two sharper N-H stretching bands from the primary amine. The "fingerprint region" (below 1500 cm⁻¹) would contain a complex pattern of signals, including the strong C-O and C-N stretching vibrations, which are highly characteristic of the molecule. Raman spectroscopy would be complementary, showing strong C=C aromatic ring stretching and C-H vibrations.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, allowing for the calculation of its elemental formula. It also provides structural information through the analysis of fragmentation patterns.

The calculated exact mass of this compound (C₉H₁₃NO₂) is 167.09463 u .

Predicted Mass Spectrometry Fragmentation

Upon ionization (e.g., by Electron Impact, EI), the molecular ion [M]⁺• at m/z = 167 would be expected. Key fragmentation pathways would likely involve:

Loss of a hydrogen atom: [M-H]⁺ at m/z = 166.

Loss of a hydroxyl radical: [M-•OH]⁺ at m/z = 150, forming a stable benzylic cation.

Loss of formaldehyde (B43269): [M-CH₂O]⁺• at m/z = 137, a characteristic fragmentation of benzyl (B1604629) alcohols.

Loss of an ethyl radical: [M-•C₂H₅]⁺ at m/z = 138 from the ethoxy group, followed by further fragmentation.

Alpha-cleavage: Cleavage of the C-C bond between the aromatic ring and the CH₂OH group, leading to a fragment corresponding to the hydroxymethyl cation [CH₂OH]⁺ at m/z = 31.

Predicted HRMS Data

| Ion Formula | Calculated Exact Mass (u) | Predicted m/z |

| [C₉H₁₃NO₂]⁺• | 167.09463 | 167 |

| [C₉H₁₂NO₂]⁺ | 166.08680 | 166 |

| [C₉H₁₂NO]⁺ | 150.09186 | 150 |

| [C₈H₁₁NO]⁺• | 137.08406 | 137 |

| [C₇H₈NO₂]⁺ | 138.05040 | 138 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromic Effects

UV-Vis spectroscopy measures the electronic transitions within a molecule. The aromatic ring substituted with auxochromes (-NH₂, -OH, -OR) acts as a chromophore. This compound is expected to exhibit characteristic π → π* transitions.

The spectrum would likely show two main absorption bands, similar to other substituted phenols and anilines. The primary absorption band (E-band) would be expected at a shorter wavelength (~220-240 nm), and a secondary band (B-band) at a longer wavelength (~280-300 nm).

Predicted UV-Vis Absorption Maxima (λ_max) (Predicted in Methanol)

| Transition | Predicted λ_max (nm) |

| π → π* (Primary) | ~235 |

| π → π* (Secondary) | ~290 |

Solvatochromic Effects: The position of the λ_max is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. Changing the solvent from non-polar (e.g., hexane) to polar (e.g., ethanol (B145695), water) would likely cause a bathochromic (red) shift in the absorption maxima. This is due to the stabilization of the more polar excited state by the polar solvent. Furthermore, changing the pH would significantly impact the spectrum; protonation of the amino group in acidic conditions would lead to a hypsochromic (blue) shift as the -NH₃⁺ group is no longer an effective auxochrome.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Conformation

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive solid-state structure. While no published crystal structure exists, key structural features can be predicted.

Molecular Conformation: The analysis would reveal the precise bond lengths, bond angles, and torsion angles. The planarity of the benzene ring and the conformation of the ethoxy and hydroxymethyl substituents relative to the ring would be determined.

Intermolecular Interactions: The crystal packing would be heavily influenced by hydrogen bonding. The hydroxyl (-OH) and amino (-NH₂) groups are excellent hydrogen bond donors, and the oxygen atoms of the hydroxyl and ethoxy groups are hydrogen bond acceptors. A complex network of intermolecular hydrogen bonds linking the molecules into a three-dimensional lattice is expected. These interactions would dictate the compound's melting point and solubility characteristics. For instance, one could expect O-H···N, N-H···O, and O-H···O hydrogen bonds to be present in the crystal lattice.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment (if applicable)

The application of chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), for the enantiomeric purity assessment of this compound is not applicable. This is because the molecule is achiral and, therefore, does not exist as a pair of enantiomers.

Chirality is a fundamental property of molecules that lack an internal plane of symmetry and are non-superimposable on their mirror images. Such molecules are referred to as chiral, and their non-superimposable mirror images are called enantiomers. The most common source of chirality in organic molecules is the presence of a stereocenter, typically a carbon atom bonded to four different substituents.

An analysis of the molecular structure of this compound reveals a complete absence of any chiral centers. The carbon atom of the methanol (B129727) group (-CH₂OH) is bonded to two hydrogen atoms, a hydroxyl group, and the substituted phenyl ring, making it achiral. The carbon atoms within the aromatic ring are sp²-hybridized and planar. Consequently, the molecule is superimposable on its mirror image and is classified as achiral.

Chiroptical spectroscopy techniques are specifically designed to investigate chiral substances. ECD measures the differential absorption of left and right circularly polarized light, while ORD measures the difference in the refractive index, which results in the rotation of the plane of polarized light. These phenomena are unique to chiral molecules and are used to determine their absolute configuration and enantiomeric purity. Since this compound is achiral, it does not exhibit any differential interaction with circularly polarized light and is therefore inactive in both ECD and ORD spectroscopy.

Given that the compound does not form enantiomers, the concept of enantiomeric purity is irrelevant. Therefore, analytical techniques aimed at separating or quantifying enantiomers have no role in the characterization of this compound.

Computational Chemistry and Theoretical Investigations of 3 Amino 4 Ethoxyphenyl Methanol

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical methods are employed to model the molecule's behavior at the atomic and electronic levels. These calculations are foundational for predicting its geometry, stability, and spectroscopic signatures.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the lowest energy conformation on the potential energy surface. A popular functional, B3LYP, combined with a comprehensive basis set such as 6-311++G(d,p), is frequently utilized for this purpose. The geometry optimization process yields precise information on bond lengths, bond angles, and dihedral angles.

Once the optimized structure is obtained, vibrational frequency analysis is performed at the same level of theory. This analysis serves two primary purposes: it confirms that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the compound's infrared and Raman spectra. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups.

Table 1: Hypothetical Optimized Geometric Parameters for (3-Amino-4-ethoxyphenyl)methanol using DFT/B3LYP

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-O (ether) | 1.37 Å |

| C-O (alcohol) | 1.43 Å | |

| C-N (amino) | 1.40 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| Bond Angles | C-O-C (ether) | 118.5° |

| C-C-N | 121.0° | |

| C-C-O (alcohol) | 112.0° |

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the electronic excited states of molecules. researchgate.net It allows for the prediction of electronic absorption spectra, such as UV-Vis spectra, by calculating the energies of vertical electronic transitions from the ground state to various excited states. Key parameters obtained from TD-DFT calculations include the maximum absorption wavelength (λmax), excitation energy, and oscillator strength (f), which indicates the probability of a particular electronic transition occurring. researchgate.netresearchgate.net These theoretical predictions are invaluable for interpreting experimental spectroscopic data and understanding the electronic transitions within the molecule, often involving π-π* and n-π* transitions associated with the aromatic ring and heteroatoms.

Table 2: Hypothetical TD-DFT Predicted Electronic Absorption Properties of this compound

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) |

| S0 → S1 | 4.25 | 292 | 0.085 |

| S0 → S2 | 4.78 | 260 | 0.150 |

| S0 → S3 | 5.15 | 241 | 0.030 |

Analysis of Electronic Properties and Reactivity Descriptors

Beyond structural and spectroscopic properties, computational methods provide a quantitative framework for analyzing the electronic characteristics and chemical reactivity of a molecule.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher polarizability and greater chemical reactivity. nih.govdergipark.org.tr

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These indices, such as electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. dergipark.org.trthaiscience.info

Table 3: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors for this compound

| Parameter | Symbol | Value |

| HOMO Energy | E_HOMO | -5.20 eV |

| LUMO Energy | E_LUMO | -0.85 eV |

| Energy Gap | ΔE | 4.35 eV |

| Electronegativity | χ | 3.025 eV |

| Chemical Hardness | η | 2.175 eV |

| Chemical Softness | S | 0.460 eV⁻¹ |

| Electrophilicity Index | ω | 2.10 eV |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the charge distribution and reactive sites within a molecule. researchgate.net It illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential concentrated around the oxygen atoms of the ethoxy and methanol (B129727) groups and the nitrogen atom of the amino group, identifying them as nucleophilic centers. Conversely, positive potential would be expected around the hydrogen atoms of the amino and hydroxyl groups, marking them as electrophilic sites.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds and lone pairs. uni-muenchen.dewikipedia.org This method provides a detailed picture of bonding, hybridization, and intramolecular charge transfer. A key aspect of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. wisc.edu This analysis quantifies the stabilization energy (E(2)) associated with hyperconjugative interactions, such as the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions are crucial for understanding the molecule's electronic stability. For instance, significant interactions might involve the delocalization of lone pair electrons from the oxygen and nitrogen atoms into antibonding orbitals (σ* or π*) of the aromatic ring.

Table 4: Hypothetical NBO Second-Order Perturbation Analysis for this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (N) | π* (C_arom - C_arom) | 5.50 |

| LP (O_ether) | π* (C_arom - C_arom) | 2.85 |

| π (C_arom - C_arom) | π* (C_arom - C_arom) | 20.10 |

| σ (C_arom - H) | σ* (C_arom - C_arom) | 3.20 |

Advanced Analytical Methodologies for Characterization and Quantification of 3 Amino 4 Ethoxyphenyl Methanol

Chromatographic Techniques for Separation and Purity Profiling.

Chromatography is the cornerstone for separating (3-Amino-4-ethoxyphenyl)methanol from starting materials, by-products, and degradation impurities. The selection of the appropriate chromatographic technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity profiling and quantification of non-volatile, polar aromatic compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be the most conventional and effective approach.

Method Development Considerations: The development of a robust HPLC method would involve the systematic optimization of several parameters. For a polar compound such as this, a C18 or a polar-embedded C18 column would likely provide the necessary retention and selectivity. nih.govsielc.com The mobile phase would typically consist of an aqueous component (like a phosphate (B84403) or acetate (B1210297) buffer to control the ionization of the amino group) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). thermofisher.com Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to elute more non-polar impurities while retaining the main analyte peak. Detection is effectively achieved using a UV detector, leveraging the aromatic ring's chromophore; a photodiode array (PDA) detector would be particularly advantageous for assessing peak purity and identifying impurities by their UV spectra. nih.gov

Validation Parameters: Once developed, the method would require validation according to established guidelines to ensure its reliability. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: Demonstrating a direct proportional relationship between detector response and concentration over a specified range.

Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery studies.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Suggested Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.02 M Potassium Phosphate buffer, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min (10% B), 5-25 min (10-70% B), 25-30 min (70% B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm and 280 nm |

| Injection Volume | 10 µL |

Note: These parameters are illustrative and require optimization and validation for this specific analyte.

Gas Chromatography (GC) for Volatile Derivatives and Impurity Analysis

Gas Chromatography (GC) is best suited for volatile and thermally stable compounds. Due to the presence of polar -NH2 and -OH groups, this compound has low volatility and is prone to thermal degradation and adsorption on active sites within the GC system. libretexts.orgresearchgate.netthermofisher.com Therefore, direct GC analysis is challenging.

To overcome these limitations, derivatization is required. libretexts.orgresearchgate.net This process involves chemically modifying the polar functional groups to create a more volatile and thermally stable derivative. Common derivatization techniques for compounds with amino and hydroxyl groups include:

Silylation: Reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. thermofisher.comsigmaaldrich.com

Acylation: Using reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form stable, volatile ester and amide derivatives. nih.gov

Alkylation: Converting the active hydrogens to alkyl groups, for example, through esterification of the hydroxyl group. libretexts.orgnih.gov

Once derivatized, the compound can be analyzed on a low-to-mid polarity capillary column, such as a 5% phenyl-polysiloxane, coupled with a Flame Ionization Detector (FID) for quantification or a mass spectrometer for identification. thermofisher.com This approach is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to HPLC analysis.

Hyphenated Techniques for Structural Confirmation and Trace Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for providing definitive structural confirmation and for detecting trace-level analytes in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures and Impurities

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly using a triple quadrupole or high-resolution mass spectrometer (like TOF or Orbitrap), is a powerful tool for analyzing this compound. creative-proteomics.comrsc.org It combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry.

The compound is expected to ionize efficiently using Electrospray Ionization (ESI) in positive mode (ESI+), due to the basicity of the aromatic amino group, which can be readily protonated to form the [M+H]+ ion.

LC-MS/MS is operated in several modes for comprehensive analysis:

Full Scan Mode: Provides the molecular weight of the eluting components.

Selected Ion Monitoring (SIM): Offers enhanced sensitivity for quantifying the target analyte by monitoring only its specific mass-to-charge ratio (m/z).

Multiple Reaction Monitoring (MRM): Delivers the highest selectivity and sensitivity for quantification. nih.gov A specific precursor ion (e.g., the [M+H]+ ion) is selected, fragmented, and a specific product ion is monitored. This highly specific transition minimizes interference from matrix components.

This technique is invaluable for identifying unknown impurities by analyzing their fragmentation patterns and for quantifying the compound at very low levels. waters.com

Table 2: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Suggested Setting |

|---|---|

| LC System | UHPLC with a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion [M+H]+ | m/z 168.1 |

| Example Product Ions | Fragmentation of the side chain (e.g., loss of H2O, CH2O) |

| Scan Type | Multiple Reaction Monitoring (MRM) for quantification |

| Collision Gas | Argon |

Note: Ion transitions and collision energies must be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying volatile and semi-volatile compounds following GC separation. As discussed in section 6.1.2, analysis of this compound via GC-MS necessitates prior derivatization to increase its volatility. sigmaaldrich.comnih.gov

The mass spectrometer provides powerful structural information. The electron ionization (EI) mass spectrum of the derivatized compound will show a distinct molecular ion peak and a characteristic fragmentation pattern. nih.gov This pattern, which serves as a chemical "fingerprint," can be compared against spectral libraries or interpreted to elucidate the structure of unknown impurities. For example, silylated derivatives often show characteristic losses of methyl (M-15) or t-butyl (M-57) groups. sigmaaldrich.com GC-MS is therefore a critical tool for impurity identification and for confirming the identity of volatile contaminants. copernicus.org

Electrophoretic Methods for Separation and Analysis of Charged Derivatives

Capillary Zone Electrophoresis (CZE) stands out as a powerful technique for the separation and analysis of charged derivatives of this compound. nih.govnih.govpsu.eduelsevierpure.comyoutube.com CZE separates ions based on their electrophoretic mobility in an electric field, offering high resolution, minimal sample consumption, and rapid analysis times. youtube.com

To analyze this compound using CZE, it is essential to first convert it into a charged derivative. The primary amino group in the molecule provides a reactive handle for derivatization. Protonation of the amino group in an acidic buffer is the simplest way to impart a positive charge, allowing for its direct analysis as a cation.

The separation mechanism in CZE is governed by the charge-to-mass ratio of the analyte. youtube.com The electrophoretic mobility of the protonated this compound would be influenced by the pH of the background electrolyte (BGE). A systematic study of the effect of BGE pH on the electrophoretic mobility would be necessary to optimize the separation.

Hypothetical CZE Separation Parameters:

| Parameter | Condition | Rationale |

| Capillary | Fused silica, 50 µm i.d., 50 cm total length | Standard for CZE, provides good resolution and heat dissipation. youtube.com |

| Background Electrolyte | 25 mM Phosphate buffer (pH 2.5) | Low pH ensures complete protonation of the amino group. |

| Applied Voltage | +20 kV | Provides efficient migration and reasonable analysis time. |

| Injection | Hydrodynamic (50 mbar for 5 s) | Simple and reproducible method for sample introduction. |

| Detection | UV at 214 nm and 280 nm | The aromatic ring and other chromophores would absorb at these wavelengths. |

Under these hypothetical conditions, one could expect to separate this compound from its potential impurities or degradation products, provided they have different charge-to-mass ratios. For instance, an oxidized derivative lacking the amino group would have a different electrophoretic mobility.

For enhanced selectivity and for the analysis of neutral derivatives, Micellar Electrokinetic Chromatography (MEKC), a modification of CZE, could be employed. In MEKC, a surfactant is added to the BGE above its critical micelle concentration. This creates a pseudostationary phase, allowing for the separation of both charged and neutral compounds based on their partitioning between the micelles and the aqueous buffer.

Spectrophotometric Assays for Quantitative Determination in Research Matrices

Spectrophotometric methods offer a simple, cost-effective, and rapid approach for the quantitative determination of this compound in various research matrices. These methods typically rely on a chemical reaction that converts the analyte into a colored product (a chromophore), the absorbance of which can be measured using a UV-Visible spectrophotometer. The primary amino group of this compound is an ideal target for such derivatization reactions. tandfonline.comaaup.eduresearchgate.netresearchgate.net

Several derivatizing reagents are known to react with primary aromatic amines to produce intensely colored compounds:

p-Chloranilic Acid: This reagent reacts with aromatic amines via a charge-transfer complex formation, resulting in a colored product with maximum absorption typically in the range of 520-530 nm. researchgate.net

2,4-Dinitrofluorobenzene (DNFB): DNFB reacts with primary amines to form a dinitrophenyl (DNP) derivative, which exhibits strong absorbance in the UV-Visible region, generally between 355-377 nm. researchgate.net

Ninhydrin (B49086): While commonly used for amino acids, ninhydrin can also react with primary amines in a suitable solvent to form a colored product, often referred to as Ruhemann's purple, with an absorption maximum around 570 nm. researchgate.net

Diazotization and Coupling: The primary aromatic amine can be diazotized with nitrous acid followed by coupling with a suitable agent (e.g., N-(1-naphthyl)ethylenediamine) to form a highly colored azo dye.

The choice of the derivatizing reagent would depend on the specific requirements of the assay, such as sensitivity, selectivity, and the nature of the research matrix.

Hypothetical Spectrophotometric Assay using p-Chloranilic Acid:

A plausible method for the quantification of this compound could involve its reaction with p-chloranilic acid in a suitable organic solvent like acetonitrile or dioxane. The reaction would likely proceed at room temperature, and the absorbance of the resulting charge-transfer complex would be measured at its wavelength of maximum absorption (λmax).

Table of Potential Derivatizing Reagents and their Properties:

| Derivatizing Reagent | Reaction Principle | λmax of Product (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) (Typical Range) |

| p-Chloranilic Acid | Charge-transfer complex formation researchgate.net | 520 - 530 | 300 - 1000 researchgate.net |

| 2,4-Dinitrofluorobenzene (DNFB) | Nucleophilic aromatic substitution researchgate.net | 355 - 377 | 7,500 - 16,000 researchgate.net |

| Ninhydrin | Formation of Ruhemann's purple researchgate.net | ~570 | ~20,000 |

To establish a quantitative assay, a calibration curve would be constructed by reacting known concentrations of this compound with the chosen reagent and measuring the absorbance. The concentration of the compound in an unknown sample could then be determined by interpolating its absorbance value on the calibration curve. Method validation would be essential to ensure accuracy, precision, linearity, and sensitivity.

Applications and Advanced Utility of 3 Amino 4 Ethoxyphenyl Methanol in Chemical Synthesis and Materials Science

Role as Key Building Blocks in Complex Organic Synthesis

The strategic placement of amino, hydroxyl, and ethoxy functionalities on the phenyl ring makes (3-Amino-4-ethoxyphenyl)methanol a valuable precursor in multi-step organic syntheses. These groups can be selectively modified, allowing for the controlled and sequential introduction of various chemical moieties to build intricate molecular architectures.

Precursors for Specialized Fine Chemicals and Active Pharmaceutical Intermediates (non-clinical focus)